1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-proline
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Overview
Description
(2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzo[c]chromenone moiety and a tetrahydro-1H-pyrrole-2-carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[c]chromenone core, followed by the introduction of the tetrahydro-1H-pyrrole-2-carboxylic acid moiety through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromenone moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[c]chromenone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and regulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c]chromenone derivatives and tetrahydro-1H-pyrrole-2-carboxylic acid analogs. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of (2S)-1-{2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID lies in its combination of the benzo[c]chromenone and tetrahydro-1H-pyrrole-2-carboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO6/c1-12-9-16(27-11-18(23)22-8-4-7-15(22)20(24)25)19-13-5-2-3-6-14(13)21(26)28-17(19)10-12/h9-10,15H,2-8,11H2,1H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
UYEMBIWYBXYRNI-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
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